1-(Chloromethyl)-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline
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Overview
Description
1-(Chloromethyl)-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a chloromethyl group, two ethyl groups, and two methoxy groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation, which involves the reaction of the isoquinoline core with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
Ethylation and Methoxylation: The ethyl groups and methoxy groups can be introduced through alkylation and methylation reactions, respectively, using appropriate alkylating and methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or methoxy derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Reduction Products: Dihydro derivatives with reduced double bonds or carbonyl groups.
Scientific Research Applications
1-(Chloromethyl)-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of their activity. The ethyl and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
1-(Chloromethyl)-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:
1-(Chloromethyl)-3,4-dihydroisoquinoline: Lacks the ethyl and methoxy groups, resulting in different chemical and biological properties.
3,4-Dihydroisoquinoline: Lacks the chloromethyl, ethyl, and methoxy groups, making it less reactive and less lipophilic.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the chloromethyl and ethyl groups, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C16H22ClNO2 |
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Molecular Weight |
295.80 g/mol |
IUPAC Name |
1-(chloromethyl)-3,3-diethyl-6,7-dimethoxy-4H-isoquinoline |
InChI |
InChI=1S/C16H22ClNO2/c1-5-16(6-2)9-11-7-14(19-3)15(20-4)8-12(11)13(10-17)18-16/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
UFDZAKMDVAZPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC(=C(C=C2C(=N1)CCl)OC)OC)CC |
Origin of Product |
United States |
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